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Executive Summary
Asengeprast (FT011) is a first-in-class, orally active small molecule antagonist of the G

protein-coupled receptor 68 (GPR68). Developed by Certa Therapeutics, it represents a novel

therapeutic approach for a range of debilitating inflammatory and fibrotic diseases, including

systemic sclerosis (SSc) and chronic kidney disease (CKD). GPR68 is a proton-sensing

receptor that becomes activated in the acidic microenvironments characteristic of tissue injury

and inflammation, acting as a key trigger for fibrotic signaling. Asengeprast was discovered

through a targeted structure-activity relationship (SAR) optimization program, evolving from the

cinnamoyl anthranilate class of anti-fibrotic compounds. It has demonstrated significant efficacy

in reversing inflammatory and fibrotic pathways in multiple preclinical models and has shown

promising safety and efficacy signals in early clinical trials. This document provides an in-depth

technical guide to the discovery, optimization, mechanism of action, and preclinical validation of

Asengeprast.

Discovery and Structure-Activity (SAR) Optimization
The development of Asengeprast originated from the known anti-fibrotic properties of

cinnamoyl anthranilates, such as Tranilast. While Tranilast showed promise, its clinical utility

was hampered by low potency. The SAR program was designed to optimize this scaffold to
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enhance anti-fibrotic activity, which was primarily assessed by the ability of compounds to

inhibit Transforming Growth Factor-beta (TGF-β1)-stimulated collagen production in cultured

renal mesangial cells.[1][2]

The optimization strategy focused on modifications to the cinnamoyl and anthranilate moieties

of the parent structure. This systematic approach led to the discovery that specific substitutions

on the cinnamoyl ring could dramatically improve potency and metabolic stability. The key

discovery was the introduction of a 3-methoxy-4-propargyloxy substitution pattern, which

resulted in Asengeprast (FT011). This compound exhibited superior potency in inhibiting

collagen synthesis compared to the parent compounds.[3][4]

Table 1: Structure-Activity Relationship of Cinnamoyl
Anthranilates

Compound
R1 Substitution
(Position 4)

R2 Substitution
(Position 3)

Relative Potency
(TGF-β Induced
Collagen Synthesis
Inhibition)

Tranilast -OCH3 -OCH3 1x

Analog A -OH -OCH3 ~5x

Analog B -OCH2CH3 -OCH3 ~10x

Asengeprast (FT011)
-OCH2C≡CH

(propargyloxy)
-OCH3 >50x

Note: Data is illustrative, based on published findings indicating superior potency.[3][4]
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Figure 1: Workflow for the Structure-Activity Relationship (SAR) optimization of Asengeprast.
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Mechanism of Action: GPR68 Antagonism
Asengeprast exerts its anti-fibrotic and anti-inflammatory effects by selectively antagonizing

GPR68. Under conditions of tissue stress, injury, or inflammation, the local extracellular pH

drops. Protons (H+) act as the endogenous ligands for GPR68, activating it.[5]

Activated GPR68 couples to multiple G-protein signaling pathways:

Gαq/11 Pathway: This is the predominant pathway, which activates Phospholipase C (PLC).

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates Protein Kinase C (PKC).

Gα12/13 Pathway: GPR68 activation also engages Gα12/13, which activates Rho GTPases

(such as RhoA). This pathway is a critical regulator of the actin cytoskeleton, cell shape,

migration, and the expression of pro-fibrotic genes.

The culmination of these signals promotes fibroblast activation, proliferation, and their

differentiation into myofibroblasts—the primary cell type responsible for excessive extracellular

matrix (ECM) deposition and tissue scarring. By blocking GPR68, Asengeprast prevents these

downstream signaling events, thereby inhibiting myofibroblast activation and halting the

progression of fibrosis.
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Figure 2: GPR68 signaling pathway and the antagonistic action of Asengeprast.

Preclinical Efficacy
Asengeprast has been evaluated in numerous robust, clinically relevant animal models of

fibrotic disease, demonstrating significant and consistent anti-fibrotic, anti-inflammatory, and

organ-protective effects.

Diabetic Cardiomyopathy
In the diabetic Ren-2 rat, a model that closely mimics human diabetic cardiomyopathy,

Asengeprast treatment for 6 weeks prevented cardiac fibrosis and hypertrophy, and

normalized cardiac function.[6]
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Table 2: Efficacy of Asengeprast (200 mg/kg/day) in a
Rat Model of Diabetic Cardiomyopathy

Parameter Control Diabetic + Vehicle
Diabetic +
Asengeprast
(FT011)

Cardiac Function

Ejection Fraction (%) 85 ± 1.3 75 ± 1.1 83 ± 1.2

LV Inner Diameter,

Diastole (cm)
0.55 ± 0.02 0.64 ± 0.02 0.58 ± 0.02

Preload Recruitable

Stroke Work
79 ± 7.1 44 ± 6.7 77 ± 6.3

EDPVR (mmHg/µL) 0.018 ± 0.004 0.059 ± 0.011 0.02 ± 0.003

Cardiac Structure

Interstitial Collagen

Volume (%)
2.1 ± 0.2 4.8 ± 0.5 2.5 ± 0.3

Perivascular Collagen

(Area %)
4.5 ± 0.6 11.2 ± 1.1 5.1 ± 0.7

Cardiomyocyte Area

(μm²)
310 ± 15 455 ± 21 330 ± 18*

p < 0.05 vs. Diabetic + Vehicle. Data adapted from Zhang Y, et al., Eur J Heart Fail, 2012.[6]

Diabetic and Non-Diabetic Kidney Disease
Asengeprast has shown significant renoprotective effects. In the remnant kidney model of

non-diabetic CKD, it slowed the decline in glomerular filtration rate (GFR) and reduced

proteinuria. In the diabetic Ren-2 rat model, Asengeprast markedly reduced albuminuria and

attenuated key structural injuries, including glomerulosclerosis and tubulointerstitial fibrosis.[3]

[4]
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Table 3: Efficacy of Asengeprast in Rat Models of Kidney
Disease

Model Parameter Diseased + Vehicle
Diseased +
Asengeprast
(FT011)

Remnant Kidney

(Non-Diabetic)

GFR decline

(mL/min/wk)
0.21 ± 0.03 0.09 ± 0.02

Proteinuria (mg/day) 155 ± 18 85 ± 12

Glomerulosclerosis

Index
2.8 ± 0.3 1.5 ± 0.2

Diabetic Ren-2

(Diabetic)

Albuminuria (µ g/min ) 24.1 ± 3.5 9.8 ± 2.1

Tubulointerstitial

Fibrosis (%)
1.9 ± 0.2 0.8 ± 0.1

Macrophage

Infiltration (cells/mm²)
112 ± 15 45 ± 8

p < 0.05 vs. Diseased + Vehicle. Data adapted from Gilbert RE, et al., PLoS One, 2012.[3][4]
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Figure 3: General experimental workflow for in vivo preclinical efficacy testing.
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Experimental Protocols
Protocol: In Vitro TGF-β1 Stimulated Collagen Synthesis
Assay

Cell Culture: Primary rat renal mesangial cells are cultured to 80% confluence in DMEM

supplemented with 10% Fetal Bovine Serum (FBS).

Serum Starvation: Cells are serum-starved for 24 hours in DMEM without FBS to

synchronize cell cycles.

Treatment: Cells are pre-incubated with varying concentrations of Asengeprast (or vehicle

control) for 1 hour.

Stimulation: Recombinant human TGF-β1 (1-5 ng/mL) is added to the media to induce a pro-

fibrotic response. A non-stimulated control group is maintained.

Collagen Synthesis Measurement: After 24-48 hours of incubation, collagen synthesis is

quantified. This is typically achieved by:

Sircol Collagen Assay: The supernatant is collected, and soluble collagen is quantified

colorimetrically according to the manufacturer's protocol.

[3H]-Proline Incorporation: During the last 18 hours of incubation, [3H]-proline is added to

the medium. After incubation, cells are lysed, and the incorporated radioactivity in

precipitated proteins is measured using a scintillation counter.

Data Analysis: Collagen synthesis in treated groups is expressed as a percentage of the

TGF-β1 stimulated vehicle control. IC50 values are calculated using non-linear regression.

Protocol: In Vivo Diabetic Cardiomyopathy Model
(Diabetic Ren-2 Rat)

Animal Model: Homozygous male Ren-2 rats (6 weeks old) are used.

Diabetes Induction: Diabetes is induced with a single intraperitoneal injection of

streptozotocin (STZ; 55 mg/kg) dissolved in a citrate buffer. Control animals receive the
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buffer vehicle. Blood glucose levels >15 mmol/L confirm diabetes.

Treatment Groups: Two weeks post-STZ injection, rats are randomized into vehicle control

and Asengeprast (FT011) treatment groups. Asengeprast is administered once daily via

oral gavage at a dose of 200 mg/kg for 6 weeks.

Hemodynamic Assessment (Pressure-Volume Loops):

At the end of the treatment period, rats are anesthetized, and a 2F pressure-volume

conductance catheter is inserted into the left ventricle via the right carotid artery.

After a stabilization period, steady-state PV loops are recorded.

Load-independent measures of contractility (e.g., Preload Recruitable Stroke Work, End-

Systolic Pressure-Volume Relationship) are obtained by transiently occluding the inferior

vena cava.

Data is analyzed using specialized software (e.g., PVAN).

Histological Assessment of Fibrosis:

Following hemodynamic measurements, hearts are arrested, excised, and fixed in 4%

paraformaldehyde.

Tissues are embedded in paraffin, and 4 µm sections are cut.

Sections are stained with Picrosirius Red to visualize collagen fibers.

The percentage of fibrotic area (interstitial and perivascular collagen) is quantified using

computer-assisted image analysis software on digital photomicrographs.

Conclusion
Asengeprast (FT011) is a rationally designed, first-in-class GPR68 antagonist with a

compelling preclinical data package supporting its development as a potent anti-fibrotic agent.

Its unique mechanism of action, targeting a master switch of fibrosis activated by the acidic

microenvironment of injured tissue, differentiates it from other anti-fibrotic therapies. The robust

and consistent efficacy demonstrated in validated animal models of cardiac and renal fibrosis,
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coupled with favorable early clinical data, underscores its potential to become a cornerstone

therapy for patients suffering from a wide range of fibrotic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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